Indium-oxotungsten (1/1) is a compound that combines indium with tungsten, specifically in the form of oxotungsten. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including materials science and catalysis. The classification of this compound falls under transition metal oxides, which are known for their diverse electronic and optical properties.
The primary sources of information regarding indium-oxotungsten (1/1) include scientific journals and research articles that focus on the synthesis and characterization of metal oxides. The classification of indium-oxotungsten is as follows:
Indium-oxotungsten can be synthesized through various methods, including:
The synthesis often involves controlling the temperature and pressure conditions to ensure optimal growth rates and material properties. For instance, the deposition temperature typically remains below 500 °C to maintain the integrity of the indium component while promoting effective tungsten oxide formation .
The molecular structure of indium-oxotungsten (1/1) typically exhibits a complex arrangement where indium ions are coordinated with oxo groups from tungsten. The exact geometry can vary based on the synthesis conditions but generally includes:
X-ray diffraction studies can provide insights into the crystallinity and phase composition of the synthesized material. The lattice parameters and interplanar distances are crucial for understanding the material's stability and reactivity.
Indium-oxotungsten (1/1) can participate in various chemical reactions, including:
The reaction pathways often depend on factors such as temperature, pH, and concentration of reactants. Understanding these parameters is essential for optimizing reactions involving this compound.
The mechanism by which indium-oxotungsten exerts its effects—especially in catalytic applications—often involves:
Kinetic studies may reveal rate constants associated with these electron transfer processes, providing insight into the efficiency of indium-oxotungsten as a catalyst.
Indium-oxotungsten (1/1) exhibits several notable physical properties:
The chemical properties include:
Indium-oxotungsten (1/1) has several applications in scientific research:
Solid-state synthesis remains a cornerstone for producing crystalline indium–oxotungsten (In–O–W) complexes with defined stoichiometries. This method relies on high-temperature calcination (typically 700–900°C) of indium and tungsten precursors to facilitate atomic diffusion and phase formation. For example, mixed oxide powders of In₂O₃ and WO₃ are subjected to reactive sintering under controlled atmospheric conditions to prevent unwanted phase segregation. Research demonstrates that temperatures exceeding 750°C are essential for achieving the perovskite-like InWO₄ phase, which exhibits a triclinic structure with minor hexagonal variants [4].
The stoichiometric ratio of precursors critically determines structural outcomes. A 1:1 molar ratio of In:W precursors yields the primary InWO₄ compound, while deviations introduce secondary phases like In₂O₃ or WO₃. Key process parameters include:
Table 1: Solid-State Synthesis Parameters for In–O–W Complexes
Precursor Ratio (In:W) | Sintering Temp. (°C) | Phase Output | Crystallite Size (nm) |
---|---|---|---|
1:1 | 750 | Triclinic InWO₄ (major) | 25–40 |
1:1 | 850 | Hexagonal InₓWO₃ (minor) | 30–50 |
2:1 | 750 | InWO₄ + In₂O₃ impurities | 20–35 |
Post-synthesis, rapid quenching preserves metastable phases, while gradual cooling favors thermodynamically stable structures. The method excels in producing bulk materials for electronic applications but faces limitations in nanostructure control [4] [6].
Solution-phase methods enable precise molecular-level control over In–O–W complexes through chelating ligands and solvent-driven assembly. Solvothermal synthesis in alcohols or water is prominent, leveraging temperature-modulated solubility to crystallize ternary oxides. For instance, supercritical methanol (critical point: 239°C, 81 bar) facilitates rapid (<2 min) nanoparticle formation due to its low dielectric constant and enhanced ion mobility, yielding 20 nm In–W–O nanocrystals [5].
Co-precipitation is equally effective, where dissolved InCl₃ and Na₂WO₄ precursors are alkalized (pH 8–10) to form hydroxides, followed by dehydration. The choice of complexing agents dictates morphology:
Table 2: Solution-Phase Synthesis Outcomes Based on Solvent Systems
Solvent | Temp. (°C) | Reaction Time | Morphology | Size (nm) |
---|---|---|---|---|
Supercritical MeOH | 250 | 2 min | Cubic nanocrystals | 20 |
Ethylene glycol | 180 | 6 h | Spherical aggregates | 40–60 |
Aqueous (pH 10) | 120 | 24 h | Nanorods | 10 × 100 |
Acidic conditions (e.g., H₂SO₄ leaching) dissolve In₂O₃ impurities, enhancing phase purity. However, chloride residues from InCl₃ precursors may dope the lattice, altering conductivity [5] [6].
Precursor selection directly governs stoichiometry and defect formation in In–O–W complexes. Indium(II) chloride (InCl₂) outperforms conventional InCl₃ due to its disproportionation tendency (InCl₂ → In⁺ + InCl₄⁻), which generates reactive In⁺ intermediates. These species readily bind to WO₄²⁻, minimizing indium vacancies and ensuring 1:1 In:W ratios. Conversely, InCl₃ exhibits sluggish kinetics, often requiring excess indium (In:W >1) to compensate for incomplete conversion [7].
Ligand chemistry further modulates reactivity:
Table 3: Precursor Reactivity Comparison for In–O–W Synthesis
Precursor | Decomposition Temp. (°C) | By-Product Risk | In:W Deviation |
---|---|---|---|
InCl₂ | 150–180 | Low | <5% |
InCl₃ | 220–250 | Medium (Cl retention) | 10–20% |
In(acac)₃ | 180–200 | High (C residue) | 5–15% |
In(OCH₃)₃ | 120–150 | Low | <8% |
Atomic layer deposition (ALD) studies corroborate that amine-based precursors (e.g., dimethyl[N1-(tert-butyl)–N2,N2-dimethylethane-1,2-diamine]indium) enable stoichiometric growth even at 100°C due to favorable In–N bond energetics. Oxidation co-reactants (O₃ > H₂O > O₂ plasma) further tune oxygen incorporation [3].
Doping optimizes the functional properties of In–O–W complexes by mitigating intrinsic defects. Cationic substitution with Sn⁴⁺, Zn²⁺, or Ti⁴⁺ suppresses oxygen vacancies and stabilizes the tungsten framework. For example, 5–15 wt% indium doping in WO₃ reduces porosity from 7.42% to 3.83% by filling grain boundaries and enhancing densification during sintering [4].
Defect engineering via doping follows two mechanisms:
Table 4: Doping Effects on In–O–W Structural and Electronic Properties
Dopant (wt%) | Crystallite Size (nm) | Porosity (%) | Resistivity (Ω·cm) | Donor Level (eV) |
---|---|---|---|---|
None (WO₃) | 50–70 | 7.42 | 10² | — |
5% In | 35–45 | 5.21 | 10¹ | 0.21 |
10% In | 25–35 | 4.10 | 10⁰ | 0.27 |
15% In | 20–30 | 3.83 | 10⁻¹ | 0.29 |
Co-doping with charge-compensating ions (e.g., In³⁺ + Nb⁵⁺) balances the lattice strain, minimizing microcracks. Doped complexes exhibit tailored microwave responses, with cutoff frequencies reaching 80 GHz for 15% In–W–O, enabling 5G/6G quad-band antennas. However, excessive doping (>20 wt%) triggers phase segregation, degrading performance [4] [6].
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